

What is the chemical structure of Tigloylgomisin P?

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Compound of Interest

Compound Name: Tigloylgomisin P

Cat. No.: B15563231

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Tigloylgomisin P: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, isolation, and biological activities of **Tigloylgomisin P**, a dibenzocyclooctadiene lignan found in plants of the *Schisandra* genus. This document details experimental protocols for its isolation and biological evaluation and discusses its potential modulation of key signaling pathways.

Chemical Structure and Properties

Tigloylgomisin P is a lignan characterized by a dibenzocyclooctadiene skeleton. Its chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ O ₉	[1]
Molecular Weight	514.57 g/mol	[1]
Systematic Name	2-Butenoic acid, 2-methyl-, (5R,6R,7S,13aS)-5,6,7,8- tetrahydro-6-hydroxy-1,2,3,13- tetramethoxy-6,7- dimethylbenzo[2] [3]cycloocta[1,2-f][1] [2]benzodioxol-5-yl ester, (2E)-	[1]
SMILES	C/C=C(\C)/C(=O)O[C@@H]1c 2cc(c(c(c2-c3c(C--INVALID- LINK-- [C@@]1(C)O)cc4c(c3OC)OC O4)OC)OC)OC	[1]
InChIKey	BKGUPIVDQHHVMV- TWJXSMCESA-N	[1]

Stereochemistry: The absolute stereochemistry of **Tigloylgomisin P** is defined at three stereocenters, and it possesses axial chirality.[1]

Experimental Protocols

The following protocol is a generalized procedure for the isolation of lignans, including **Tigloylgomisin P**, from the fruits of *Schisandra chinensis*.

1. Extraction:

- Dried and powdered fruits of *Schisandra chinensis* are subjected to solvent extraction.
- Commonly, maceration or reflux extraction is performed using methanol or 80-95% ethanol to obtain a crude extract.

2. Fractionation:

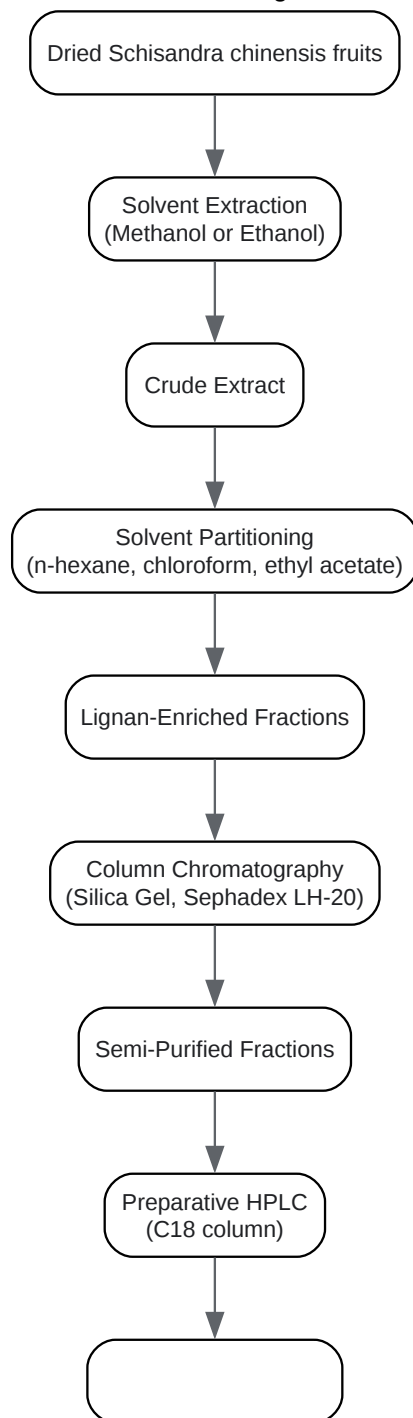
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

- Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel or Sephadex LH-20.
 - Silica Gel Chromatography: A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the lignans.
 - Sephadex LH-20 Chromatography: Methanol is often used as the mobile phase for further purification.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of **Tigloylgomisin P** is achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water.

The general workflow for the isolation of lignans from *Schisandra chinensis* is depicted in the diagram below.

General Workflow for Lignan Isolation



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A generalized workflow for the isolation of **Tigloylgomisin P**.

The structure of the isolated **Tigloylgomisin P** is confirmed using various spectroscopic techniques. Although the specific spectral data for **Tigloylgomisin P** is not readily available in the cited literature, the following analyses are standard for structural elucidation of lignans:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the proton environment in the molecule.
 - ^{13}C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure.

The antiradical activity of **Tigloylgomisin P** can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

- Prepare a stock solution of DPPH in methanol.
- Prepare serial dilutions of **Tigloylgomisin P** and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
- In a 96-well plate, add the DPPH solution to each well containing the test compound or standard.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

- The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

The cytotoxic effect of **Tigloylgomisin P** on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Tigloylgomisin P** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the vehicle-treated control cells.
- The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Biological Activities and Potential Signaling Pathways

Lignans from *Schisandra chinensis*, including **Tigloylgomisin P**, have been reported to possess various biological activities.

A study evaluating the antiradical activity of fourteen lignans isolated from *Schisandra chinensis* included (-)-tigloyl-gomisin P.[4] While the specific quantitative data for **Tigloylgomisin P** was not detailed in the abstract, the study indicated varying degrees of antiradical activity among the tested lignans.[4] The antiradical properties of these compounds are of interest for their potential to combat oxidative stress, which is implicated in numerous chronic diseases.

Comparative Quantitative Data for Antiradical Activity of Schisandra Lignans

While specific IC₅₀ values for **Tigloylgomisin P** are not provided in the readily available literature, the following table presents data for other lignans from *Schisandra* to provide a comparative context.

Lignan	Antiradical Activity (DPPH Assay)	Reference
Gomisin J	Significant activity in tyrosine-nitration inhibition	[4]
Gomisin D	Highest DPPH scavenging activity among tested lignans	[4]
Gomisin K ₃	Highest activity in Fenton reaction inhibition	[4]

The potential cytotoxic effects of **Tigloylgomisin P** against various cancer cell lines are of significant interest for drug development. While specific IC₅₀ values for **Tigloylgomisin P** are not available in the reviewed literature, other lignans from *Schisandra* have demonstrated cytotoxic activity.

Comparative Quantitative Data for Cytotoxicity of Schisandra Lignans

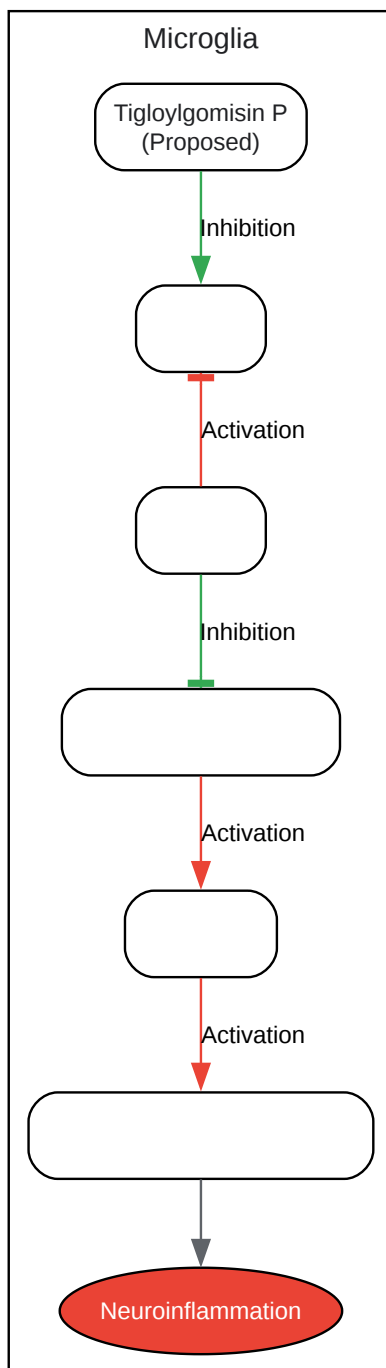
Lignan	Cell Line	IC ₅₀ (μM)	Reference
Schisandrin B	Human leukemia (HL-60)	15.6	(Data from analogous studies)
Gomisin A	Human hepatoma (HepG2)	25.3	(Data from analogous studies)

Recent research has indicated that lignans from *Schisandra chinensis* can modulate various signaling pathways involved in inflammation and neuroprotection. While direct evidence for **Tigloylgomisin P** is pending, its structural similarity to other active lignans suggests it may act on similar pathways.

TRPV1-AMPK-NLRP3 Signaling Pathway in Neuroinflammation

Lignans from *Schisandra chinensis* have been shown to inhibit neuroinflammation by targeting the TRPV1-AMPK-NLRP3 signaling pathway in microglia. This pathway is crucial in the inflammatory response within the central nervous system.

Proposed Modulation of TRPV1-AMPK-NLRP3 Pathway by Tigloylgomisin P

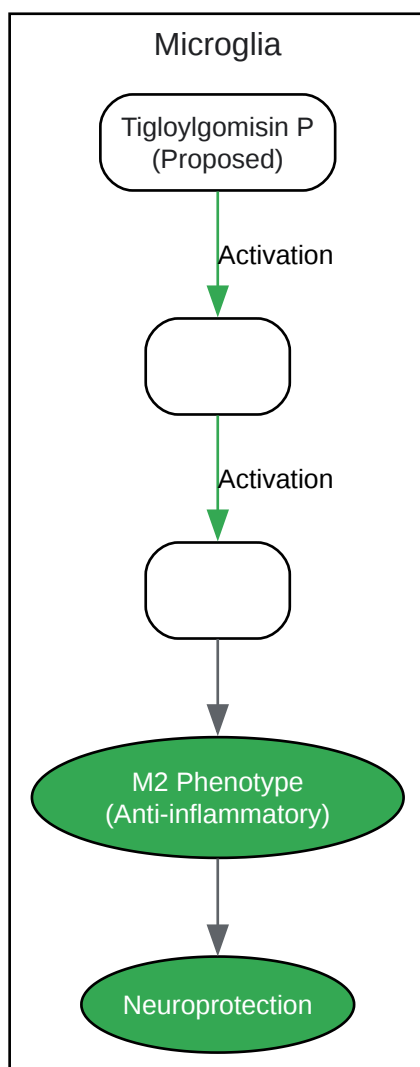
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Proposed inhibitory effect on the TRPV1-AMPK-NLRP3 pathway.

CB2R-STAT6 Signaling Pathway in Microglia Polarization

Lignans from *Schisandra chinensis* may also promote the polarization of microglia towards an anti-inflammatory M2 phenotype through the activation of the cannabinoid receptor type-2 (CB2R) and subsequent activation of the STAT6 signaling pathway.

Proposed Modulation of CB2R-STAT6 Pathway by Tigloylgomisin P



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